2-Methoxy-5-pyridineboronic acid
Overview
Description
2-Methoxy-5-pyridineboronic acid is an organic compound with the molecular formula C6H8BNO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a pyridine ring substituted with a methoxy group at the 2-position and a boronic acid group at the 5-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Mechanism of Action
Target of Action
2-Methoxy-5-pyridineboronic acid, also known as (6-methoxypyridin-3-yl)boronic Acid, is primarily used as a reagent in various chemical reactions . It is often used in Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In the context of Suzuki-Miyaura coupling, this compound acts as an organoboron reagent. The boron atom in the compound forms a bond with a carbon atom in another molecule, facilitated by a palladium catalyst . This process is known as transmetalation, where the boron-carbon bond is transferred to palladium .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the new compounds it helps form through chemical reactions. For instance, in Suzuki-Miyaura coupling, it contributes to the formation of biaryl compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals, particularly those involved in the reactions it participates in. For example, the efficiency of Suzuki-Miyaura coupling can be affected by the choice of solvent, the palladium catalyst used, and the reaction temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-5-pyridineboronic acid can be synthesized through several methods:
Halogen-Metal Exchange and Borylation: This method involves the reaction of 5-bromo-2-methoxypyridine with an organolithium reagent, followed by treatment with a boron-containing compound such as triisopropyl borate.
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyridines with boron reagents like tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of pyridine derivatives using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-pyridineboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Methoxy-5-pyridineboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: This compound is similar in structure but contains a pinacol ester group instead of a free boronic acid group.
6-Methoxy-3-pyridinylboronic acid: Another boronic acid derivative with a methoxy group at a different position on the pyridine ring.
Uniqueness: 2-Methoxy-5-pyridineboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in coupling reactions. Its methoxy group at the 2-position and boronic acid group at the 5-position make it particularly useful for synthesizing complex organic molecules .
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHADXDMPEUWEAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370258 | |
Record name | 2-Methoxy-5-pyridineboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163105-89-3 | |
Record name | 2-Methoxy-5-pyridineboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-methoxypyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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